2,4-Dimethylpyridine-3-sulfonamide
Description
2,4-Dimethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with methyl groups at the 2- and 4-positions and a sulfonamide moiety at the 3-position. Sulfonamide derivatives are widely explored in medicinal chemistry for their biological activity, often targeting enzymes or receptors due to their hydrogen-bonding capabilities and structural versatility.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,4-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-4-9-6(2)7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11) |
InChI Key |
DQCORRQVBKBFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 2,4-Dimethylpyridine
A classical approach involves the direct sulfonation of 2,4-dimethylpyridine (2,4-lutidine) using chlorosulfonic acid (ClSO₃H), followed by amidation.
Procedure :
- Sulfonation : 2,4-Dimethylpyridine is treated with chlorosulfonic acid at 0–5°C to form 3-chlorosulfonyl-2,4-dimethylpyridine. The reaction’s regioselectivity is governed by the electron-directing effects of the methyl groups, which activate the para position relative to the pyridine nitrogen.
- Amidation : The intermediate chlorosulfonyl derivative is reacted with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) at 20–25°C, yielding this compound.
Optimization :
- Temperature Control : Excessive heat during sulfonation risks polysulfonation. Maintaining temperatures below 10°C ensures monofunctionalization.
- Solvent Selection : Dichloromethane (DCM) or chloroform is preferred for their inertness and ability to dissolve both reactants.
Yield and Purity :
Multi-Component Coupling Approaches
Recent advances leverage three-component reactions to construct the sulfonamide moiety in situ. Jiang et al.’s method employs arenediazonium salts, sodium pyrosulfite (Na₂S₂O₅), and amines under metal-free conditions.
Procedure :
- Diazotization : A substituted aniline is diazotized using NaNO₂ and HCl to form an arenediazonium salt.
- Sulfonation : The diazonium salt reacts with Na₂S₂O₅, generating a sulfonyl radical intermediate.
- Coupling : The sulfonyl radical couples with 2,4-dimethylpyridine-3-amine (synthesized separately via reduction of 3-nitro-2,4-dimethylpyridine) to form the sulfonamide.
Advantages :
- Avoids hazardous intermediates like phosgene or isocyanates.
- Enables modular synthesis with diverse amine partners.
Limitations :
Catalytic Methods Using Magnetic Nanoparticles
Fe₃O₄@SiO₂@PCLH-TFA, a magnetic nanoparticle catalyst, facilitates the synthesis via cooperative vinylogous anomeric-based oxidation (Figure 1).
Procedure :
- Substrate Preparation : 2,4-Dimethylpyridine is functionalized with a sulfonyl chloride group using ClSO₃H.
- Catalytic Reaction : The sulfonyl chloride is treated with NH₃ in the presence of Fe₃O₄@SiO₂@PCLH-TFA (5 mol%) at 50°C for 12 hours.
- Workup : The catalyst is magnetically separated, and the product is purified via column chromatography.
Benefits :
- Catalyst recyclability (>5 cycles without significant activity loss).
- Enhanced reaction rates due to high surface area and Lewis acid sites.
Mechanistic Insights
Electrophilic Aromatic Substitution in Sulfonation
The sulfonation of 2,4-dimethylpyridine proceeds via electrophilic aromatic substitution (EAS). The pyridine nitrogen activates the ring toward electrophiles, while the methyl groups exert steric and electronic effects:
Radical Pathways in Multi-Component Reactions
In Jiang’s method, the sulfonyl radical (·SO₂R) forms via single-electron transfer (SET) between the arenediazonium salt and Na₂S₂O₅. This radical couples with the amine via a chain-propagation mechanism, avoiding metal catalysts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2,4-Dimethylpyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting their antibacterial effects .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- N,4-Dimethylpyridine-3-sulfonamide (CAS 4810-43-9): This positional isomer features an N-methyl group and a 4-methyl group on the pyridine ring, differing from the 2,4-dimethyl configuration. The altered substituent positions may influence molecular polarity, solubility, and steric interactions.
- 2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide (CAS 1340970-26-4): Substitution with a difluorophenylamino group introduces electron-withdrawing fluorine atoms, increasing the compound’s acidity compared to methyl-substituted analogs. This could enhance interactions with basic residues in target proteins .
Electronic Effects of Substituents
- 4-Chloro-3-pyridinesulfonamide : The electron-withdrawing chlorine atom at the 4-position likely increases the sulfonamide’s acidity (lower pKa) compared to electron-donating methyl groups in 2,4-dimethylpyridine-3-sulfonamide. This difference may impact solubility in aqueous media and reactivity in nucleophilic substitutions .
- In contrast, the smaller methyl groups in this compound may favor crystallinity and synthetic yield .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | - | C₇H₁₀N₂O₂S | ~186.23* | 2-CH₃, 4-CH₃, 3-SO₂NH₂ |
| N,4-Dimethylpyridine-3-sulfonamide | 4810-43-9 | C₇H₁₀N₂O₂S | 186.23 | N-CH₃, 4-CH₃, 3-SO₂NH₂ |
| 4-Chloro-3-pyridinesulfonamide | - | C₅H₅ClN₂O₂S | ~192.62* | 4-Cl, 3-SO₂NH₂ |
| 4-[(3-Methylphenyl)amino]-3-sulfonamide | 72811-73-5 | C₁₂H₁₃N₃O₂S | 263.32 | 4-(3-MePh-NH), 3-SO₂NH₂ |
*Estimated based on analogous structures.
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